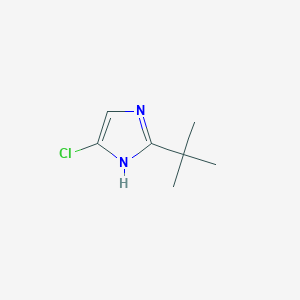

2-Tert-butyl-5-chloro-1H-imidazole

Description

Imidazole (B134444) Ring System Significance

The imidazole ring is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. vedantu.com First synthesized in 1858, this small molecule possesses a unique chemical complexity that makes it a versatile and rich source of chemical diversity. mdpi.comnih.govbohrium.com Its aromaticity, due to the presence of a sextet of π electrons, contributes to its stability. vedantu.com

The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The nitrogen at position 3 (N-3) has a lone pair of electrons, making it basic, while the hydrogen on the nitrogen at position 1 (N-1) can be donated, rendering it acidic. vedantu.comwikipedia.org This dual nature, along with its ability to participate in hydrogen bonding, is fundamental to its role in many biological systems and chemical reactions. bohrium.comnih.gov The imidazole ring is a core component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine, highlighting its profound biological significance. vedantu.commdpi.comwikipedia.org

Importance of Halogenated and Alkyl-Substituted Imidazoles

The functionalization of the imidazole ring with various substituents, such as halogens and alkyl groups, dramatically expands its chemical utility.

Halogenated imidazoles are of particular interest in medicinal chemistry and material science. The introduction of a halogen atom, like chlorine, can significantly alter the electronic properties of the imidazole ring, enhancing its reactivity and potential for further chemical modifications. chemimpex.com Halogenation can improve a molecule's membrane permeability and oral absorption, which are crucial properties for drug candidates. nih.gov Furthermore, halogenated imidazoles are widely used as raw materials in the pharmaceutical industry for the synthesis of various important compounds. google.com The presence of a halogen can also increase the anti-cancer activity of chalcones containing an imidazole ring. pensoft.net

Alkyl-substituted imidazoles , on the other hand, introduce steric and electronic effects that can be fine-tuned to achieve desired properties. The tert-butyl group, a bulky alkyl substituent, can provide steric hindrance, influencing the regioselectivity of reactions and the conformational preferences of the molecule. This steric bulk can be strategically employed in the design of catalysts and pharmaceuticals. The synthesis of various alkyl-substituted imidazoles is a well-explored area, with numerous methods developed to introduce alkyl groups at different positions of the imidazole ring. rsc.orgacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

2-tert-butyl-5-chloro-1H-imidazole |

InChI |

InChI=1S/C7H11ClN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10) |

InChI Key |

BBAMYICIMJMGOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections

Identification of Key Synthetic Precursors

The retrosynthesis of 2-tert-butyl-5-chloro-1H-imidazole reveals several key precursors. A logical disconnection of the imidazole (B134444) ring points towards the use of a pivalamidine (or a related precursor that can generate it in situ) to provide the tert-butyl group at the 2-position and a three-carbon unit that will form the backbone of the imidazole ring. The chloro and formyl or hydroxymethyl groups at positions 5 and 4, respectively, are often introduced in later steps or are part of a more complex starting material.

A common precursor for the synthesis of related compounds is 2-butyl-4-chloro-5-formylimidazole (B193128). google.comtcichemicals.comacgpubs.orggoogle.comnih.gov This suggests that a similar strategy could be employed for the tert-butyl analogue. The synthesis often involves the Vilsmeier-Haack reaction to introduce the formyl group. google.com

Common Building Blocks for this compound Core Formation

The construction of the substituted imidazole core can be achieved through various synthetic methodologies, each employing a specific set of building blocks.

Amidines and Alpha-Ketoaldehydes

A prevalent method for imidazole synthesis involves the condensation of an amidine with an α-dicarbonyl compound, such as an α-ketoaldehyde. wjpsonline.comrsc.org In the context of this compound, pivalamidine hydrochloride would serve as the source for the 2-tert-butyl group. The α-ketoaldehyde component would need to be appropriately substituted to yield the desired 5-chloro substituent.

The reaction between an amidine and an α-haloketone is another established route to imidazoles. wjpsonline.com This method could potentially be adapted by using a chlorinated α-haloketone.

| Precursor Type | Specific Example | Role in Synthesis |

| Amidine | Pivalamidine hydrochloride | Provides the 2-tert-butyl group and two nitrogen atoms of the imidazole ring. |

| Alpha-Ketoaldehyde | A chlorinated glyoxal (B1671930) derivative | Provides the C4-C5 backbone of the imidazole ring. |

| Alpha-Haloketone | A chlorinated α-haloketone | Reacts with the amidine to form the imidazole ring. |

Glyoxal and its Derivatives

The Debus synthesis, first reported in 1858, utilizes glyoxal, an aldehyde, and ammonia (B1221849) to form imidazoles. nih.govpharmaguideline.comchemicalbook.com While this method traditionally yields symmetrically substituted imidazoles, modifications can allow for the synthesis of unsymmetrically substituted derivatives. For the target molecule, a modified Debus synthesis could potentially involve the reaction of a glyoxal derivative, pivalaldehyde (as the source of the tert-butyl group), and a source of ammonia. The chlorination step would likely be a subsequent transformation of the formed imidazole ring.

A Chinese patent describes a method for preparing 2-butyl-4-chloro-5-formylimidazole starting from the condensation of pentamidine (B1679287) hydrochloride and glyoxal. google.com This process involves maintaining a specific pH, followed by dehydration and subsequent reaction with phosphorus oxychloride and N,N-dimethylformamide. google.com This suggests a plausible route for the tert-butyl analogue by substituting pentamidine with pivalamidine.

| Precursor | Role in Synthesis |

| Glyoxal | A key C2 synthon for the imidazole backbone. |

| Pivalaldehyde | Provides the tert-butyl group at the 2-position. |

| Ammonia Source | Provides the nitrogen atoms for the imidazole ring. |

Valeronitrile-derived Precursors

While not directly leading to a tert-butyl substituent, the synthesis of the closely related 2-butyl-4-chloro-5-formylimidazole often starts from valeronitrile (B87234). google.com This involves the conversion of valeronitrile to methyl pentanimidate, which is then reacted with other building blocks. google.com This highlights a general strategy where a nitrile corresponding to the desired 2-substituent can serve as a starting point. For the target molecule, pivalonitrile could be a potential starting material to introduce the tert-butyl group. The synthesis of valeronitrile itself can be achieved from 1-bromobutane (B133212) and sodium cyanide. youtube.com

| Starting Material | Intermediate | Target Precursor |

| Pivalonitrile | Pivalamidine or related imidate | 2-tert-butyl imidazole core |

Synthetic Methodologies for 2 Tert Butyl 5 Chloro 1h Imidazole and Its Direct Precursors

Classical Cyclization Reactions for Imidazole (B134444) Ring Formation

The formation of the imidazole heterocycle is a cornerstone of the synthesis, with several classical methods being applicable. These reactions build the five-membered ring from acyclic precursors.

A widely employed method for constructing 2-substituted imidazoles is the condensation of an amidine with a 1,2-dicarbonyl compound or an equivalent thereof, such as an α-haloketone or glyoxal (B1671930). semanticscholar.orgnih.gov To synthesize an imidazole with a tert-butyl group at the 2-position, pivalamidine (2,2-dimethylpropanimidamide) or its salt (e.g., pivalamidine hydrochloride) is the required starting material.

The reaction typically proceeds by condensing the amidine with a C2 synthon like glyoxal. This condensation, often carried out under controlled pH conditions (typically 6.0-7.5), leads to the formation of an intermediate, such as a dihydroxy-imidazoline derivative, which is then dehydrated to form an imidazolone (B8795221). rsc.org A subsequent reaction sequence converts this imidazolone into the final chlorinated product. A well-documented analogous synthesis for 2-butyl-4-chloro-5-formylimidazole (B193128) involves the condensation of pentamidine (B1679287) hydrochloride with glyoxal.

Table 1: Representative Amidine Condensation for Imidazole Ring Precursor

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product |

|---|---|---|---|

| Pivalamidine HCl | Glyoxal | Aqueous solution, pH 6.0-7.5, 15-30°C | 2-tert-butyl-4,5-dihydroxy-imidazoline |

This table illustrates the general conditions based on analogous reactions. Specific yields may vary.

An alternative route to the imidazole core involves the initial synthesis of an imidazoline (B1206853), which can then be oxidized to the corresponding imidazole. Imidazolines are commonly prepared through the reaction of 1,2-diamines (like ethylenediamine) with nitriles or esters. To introduce the tert-butyl group at the C2 position via this method, pivalonitrile (2,2-dimethylpropanenitrile) would be the nitrile of choice.

The reaction of a 1,2-diamine with a nitrile often requires a catalyst and can be considered an atom-economical approach to the imidazoline ring system. colorado.edu The resulting 2-tert-butyl-imidazoline can then be subjected to oxidation using various reagents, such as manganese dioxide or iodine in the presence of a base, to yield 2-tert-butyl-1H-imidazole.

Strategies for Introducing and Functionalizing the Chloro Substituent

Once the 2-tert-butyl-1H-imidazole or a suitable precursor like 2-tert-butyl-1H-imidazol-5(4H)-one is formed, the next critical step is the introduction of the chlorine atom at the 5-position.

Direct chlorination of an existing imidazole ring can be achieved using various chlorinating agents. Reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride, or elemental chlorine are capable of electrophilic substitution on the electron-rich imidazole ring. The reaction conditions, including the choice of solvent (e.g., chloroform, dimethylformamide) and the potential need for a catalyst or acid, are crucial for controlling the regioselectivity and preventing over-chlorination. For instance, chlorination using NCS can be significantly accelerated by the presence of hydrochloric acid.

A highly effective and industrially relevant method for both chlorination and formylation of imidazole precursors is the Vilsmeier-Haack reaction. semanticscholar.orgijpcbs.com This reaction utilizes the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). researchgate.net

In the context of synthesizing the target compound, the process starts with a precursor like 2-tert-butyl-1H-imidazol-5(4H)-one. Treatment of this imidazolone with the POCl₃/DMF reagent accomplishes two transformations simultaneously: the hydroxyl group of the imidazolone tautomer is replaced by a chlorine atom, and a formyl group (-CHO) is introduced onto the ring, typically at the adjacent carbon. This yields a 2-tert-butyl-4-chloro-5-formylimidazole intermediate. epo.orggoogle.com While this method introduces a formyl group in addition to the chloro group, this formyl group can be removed in a subsequent step if the non-formylated compound is desired. The reaction is generally heated to around 100°C to ensure completion. epo.org

Table 2: Vilsmeier-Haack Reaction for Chlorination and Formylation

| Substrate | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-tert-butyl-1H-imidazol-5(4H)-one | POCl₃, DMF | Toluene (optional) | ~100°C | 2-tert-butyl-4-chloro-5-formylimidazole |

This table presents a synthetic route based on established procedures for analogous compounds.

Introduction of the Tert-butyl Group at the 2-Position

As highlighted in the cyclization methodologies, the most straightforward and common strategy for introducing the tert-butyl group at the C2 position of the imidazole ring is to incorporate it from the beginning of the synthetic sequence. This is achieved by selecting an acyclic precursor that already contains the required pivaloyl moiety.

The two principal approaches are:

Use of Pivalamidine: In condensation reactions with α-dicarbonyls (e.g., glyoxal), pivalamidine or its hydrochloride salt serves as the direct source of the N-C-N fragment of the imidazole ring, with the tert-butyl group already attached to the central carbon. nih.gov

Use of Pivalonitrile: In reactions with 1,2-diamines to form an intermediate imidazoline, pivalonitrile provides the carbon and the attached tert-butyl group that will become the C2 position of the heterocycle after cyclization and subsequent oxidation. colorado.edu

These precursor-based methods are generally preferred over attempting to add a tert-butyl group to a pre-formed imidazole ring, which can be challenging due to the difficulty of C-alkylation on the heterocycle and potential side reactions.

Alkylation Approaches utilizing Tert-butyl-containing Reagents

The direct alkylation of a pre-formed 5-chloro-1H-imidazole with a tert-butylating agent presents a potential, though challenging, synthetic pathway. The bulky nature of the tert-butyl group can lead to steric hindrance, making direct SN2 type reactions with tert-butyl halides difficult. sciencemadness.org Alternative strategies often involve the use of more reactive tert-butylating agents or the generation of a more nucleophilic imidazole species.

One potential approach involves the N-alkylation of imidazoles under phase transfer catalysis (PTC) conditions, which can facilitate the reaction between the imidazole and an alkyl halide in a heterogeneous system. researchgate.net While this method has been demonstrated for various alkyl halides, its efficiency for the sterically demanding tert-butyl group would need to be empirically determined.

Another strategy could involve a Friedel-Crafts-type alkylation. However, classical Friedel-Crafts alkylations are typically applied to aromatic rings and require a Lewis acid catalyst. cerritos.edu The applicability of such a method to the imidazole ring for C-tert-butylation would be unconventional and likely require specific catalytic systems to overcome the deactivation of the catalyst by the basic nitrogen atoms of the imidazole ring. A contra-Friedel-Crafts approach, involving directed metallation followed by reaction with a sulfoxide (B87167) and subsequent displacement with an organolithium reagent, has been described for aromatic rings and could conceptually be adapted for imidazoles. rsc.org

Methods Involving Organolithium Reagents (e.g., n-Butyllithium)

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and are frequently used to deprotonate heterocycles, creating a nucleophilic center that can then react with an electrophile. nih.gov The synthesis of the target compound could potentially be achieved by the lithiation of a suitable chloroimidazole precursor followed by reaction with a tert-butyl electrophile.

A plausible synthetic route would involve the deprotonation of 5-chloro-1H-imidazole at the C2 position using a strong base like n-BuLi at low temperatures, followed by the addition of a tert-butylating agent such as tert-butyl bromide. However, the regioselectivity of the lithiation can be influenced by the directing effects of the chloro substituent and the imidazole nitrogens. The presence of water in the reaction system must be strictly avoided as organolithium reagents react readily with water. researchgate.net

Alternatively, one could start with the synthesis of 2-tert-butyl-1H-imidazole and then introduce the chloro group. The synthesis of 1-tert-butyl-1H-imidazole has been reported, and subsequent metalation at the C2 position with a strong base, followed by reaction with an electrophile, is a known transformation for imidazole derivatives. chemicalbook.comnih.govresearchgate.net The direct chlorination of 2-tert-butyl-1H-imidazole at the 5-position would then be the final step. Reagents such as N-chlorosuccinimide (NCS) or chloramine-T are commonly used for the chlorination of imidazoles and other heterocyclic compounds. acs.orged.ac.ukacs.org

The following table summarizes the key reagents and their roles in organolithium-mediated synthesis:

| Reagent | Role |

| n-Butyllithium (n-BuLi) | Strong base for deprotonation (lithiation) |

| 5-Chloro-1H-imidazole | Starting material (precursor) |

| tert-Butyl bromide | Electrophile (source of tert-butyl group) |

| 2-tert-Butyl-1H-imidazole | Alternative precursor for subsequent chlorination |

| N-Chlorosuccinimide (NCS) | Chlorinating agent |

Advanced and Catalytic Synthesis Routes

One-Pot Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of highly substituted imidazoles in a single step from simple starting materials. rug.nl While a specific MCR for the direct synthesis of 2-tert-butyl-5-chloro-1H-imidazole is not prominently reported, the general methodology allows for the combination of an aldehyde, a 1,2-dicarbonyl compound, ammonia (B1221849) (or an ammonium (B1175870) salt), and in some cases a primary amine, to form the imidazole ring. To obtain the target molecule, one would theoretically need a combination of reactants that provide the tert-butyl group at the 2-position and a chloro-substituted precursor that leads to the 5-chloroimidazole. For instance, a reaction involving pivalaldehyde (2,2-dimethylpropanal) as the aldehyde component could introduce the tert-butyl group at the C2 position.

Homogeneous catalysts, which are soluble in the reaction medium, have been widely employed in the synthesis of substituted imidazoles. These catalysts can include various metal salts and organocatalysts. For example, rhodium(I) catalytic systems have been used for the C2-selective branched alkylation of benzimidazoles. nih.gov While this is applied to a different imidazole system, it demonstrates the potential for transition metal catalysis in the selective alkylation of the imidazole ring. The development of a homogeneous catalytic system for the one-pot synthesis of this compound would likely involve a Lewis acidic metal catalyst to activate the reactants and facilitate the cyclization and condensation steps.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Various solid-supported catalysts have been developed for the synthesis of substituted imidazoles. These can include acidic or basic catalysts on supports like silica (B1680970) or activated carbon. researchgate.net For the synthesis of this compound, a robust heterogeneous catalyst would need to tolerate the reactants and promote the necessary bond formations under potentially mild conditions.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in organic reactions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for green chemistry applications. While the direct synthesis of the target compound in an ionic liquid has not been specifically detailed, ionic liquids have been used as dehydrating agents in the synthesis of tert-butyl ethers, a reaction that involves the tert-butyl cation. sciencemadness.org This suggests that ionic liquids could potentially facilitate reactions involving tert-butylating agents in the synthesis of substituted imidazoles.

The following table outlines the different catalytic approaches for imidazole synthesis:

| Catalysis Type | Catalyst Examples | Advantages |

| Homogeneous | Rh(I) complexes, Lewis acids | High activity and selectivity |

| Heterogeneous | Supported acids/bases, metal oxides | Easy separation, reusability |

| Ionic Liquid-Mediated | Imidazolium-based salts | Green solvent, potential catalytic activity |

Annulation Reactions (e.g., [3+2] and [2+2+1] Annulations)

Annulation reactions, which involve the formation of a ring from one or more acyclic precursors, are a cornerstone of heterocyclic synthesis. For the construction of the imidazole ring in this compound, [3+2] and [2+2+1] cycloaddition strategies are of particular interest.

In a typical [3+2] cycloaddition approach for imidazole synthesis, a three-atom component contributes to the final five-membered ring. One common method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. wikipedia.orgorganic-chemistry.orgwikipedia.orgsemanticscholar.orgorganic-chemistry.org The synthesis of a 2-tert-butyl substituted imidazole via this route would likely involve the reaction of an aldimine derived from pivalaldehyde (2,2-dimethylpropanal) with TosMIC. The bulky tert-butyl group from pivalaldehyde would be incorporated at the 2-position of the resulting imidazole ring.

Another well-established method is the Debus-Radziszewski imidazole synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orggoogle.comclockss.orgijprajournal.comresearchgate.netslideshare.net To synthesize a precursor to the target molecule, one could envision using glyoxal as the dicarbonyl component, pivalaldehyde to introduce the tert-butyl group, and ammonia. This would yield 2-tert-butyl-1H-imidazole, which could then undergo subsequent chlorination.

[2+2+1] annulations, though less common for simple imidazoles, offer another potential pathway. These reactions typically involve the assembly of the ring from two two-atom fragments and a single-atom component.

Palladium-Catalyzed Direct Arylation and Cross-Coupling Reactions for Imidazole Derivatives

Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including imidazoles. While direct synthesis of this compound via this method is not the primary approach, these reactions are crucial for the synthesis of more complex derivatives starting from the halogenated imidazole core.

Direct C-H arylation at the C5 position of a pre-formed 2-tert-butyl-1H-imidazole could be a potential route if a suitable arylating agent and palladium catalyst system were employed. However, direct chlorination is often a more straightforward method for introducing the chloro substituent.

More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, would be utilized to introduce aryl or other carbon-based substituents at the 5-position of 2-tert-butyl-5-bromo- or this compound. This highlights the importance of having a robust method for the initial halogenation of the 2-tert-butyl-1H-imidazole precursor.

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure efficiency, safety, and cost-effectiveness. Key areas of optimization include reaction conditions and post-reaction workup and isolation protocols. Much of the available data for scalable synthesis comes from the closely related compound, 2-butyl-4-chloro-5-formylimidazole, which provides valuable insights into the potential optimization parameters for the target molecule. nih.govresearchgate.net

Optimization of Reaction Conditions (e.g., pH Control, Temperature, Solvent Systems, Molar Ratios)

The careful control of reaction parameters is critical for maximizing yield and purity while minimizing side reactions and waste.

pH Control: The pH of the reaction mixture can significantly impact the reaction rate and the stability of both reactants and products. For instance, in the synthesis of imidazole precursors, maintaining a specific pH range is often crucial for the condensation steps. In the synthesis of a 2-butyl-imidazole intermediate, a pH of 6.0-7.5 was found to be optimal for the initial condensation reaction. researchgate.net Imidazole itself can act as a buffer, but in a larger scale synthesis, external pH control may be necessary. nih.govnih.govnano-ntp.com

Temperature: Reaction temperature is a key variable that influences reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. The optimal temperature profile for each step of the synthesis must be determined empirically. For the chlorination step, a controlled temperature is necessary to prevent over-chlorination or decomposition of the product.

Solvent Systems: The choice of solvent can affect the solubility of reactants, the reaction rate, and the ease of product isolation. A variety of solvents, from polar protic to nonpolar aprotic, have been explored for imidazole synthesis. acs.org The selection of an appropriate solvent system is also critical for the crystallization and purification of the final product.

Molar Ratios: The stoichiometry of the reactants is a fundamental parameter to optimize. Using an excess of one reactant may drive the reaction to completion but can also lead to purification challenges and increased cost. The optimal molar ratios of the starting materials, reagents, and catalysts need to be established to achieve the highest possible conversion and yield.

Table 1: Optimization of Reaction Conditions for Imidazole Synthesis (Illustrative Examples)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| pH | 5.0-6.0 | 6.0-7.5 | 7.5-8.5 | Optimal yield at pH 6.0-7.5 | researchgate.net |

| Temperature (°C) | 20-25 | 40-50 | 60-70 | Higher yield at 40-50°C, but more impurities | psu.edu |

| Solvent | Ethanol | Acetonitrile (B52724) | Toluene | Toluene showed better selectivity | acs.org |

| Molar Ratio (Reagent A:B) | 1:1 | 1:1.2 | 1:1.5 | 1:1.2 gave the best balance of conversion and yield | researchgate.net |

This table is illustrative and compiles general findings from the synthesis of related imidazole compounds.

Post-Reaction Workup and Isolation Protocols (e.g., Quenching, pH Adjustment, Extraction, Crystallization)

After the chemical transformation is complete, a series of workup and isolation steps are necessary to obtain the pure this compound.

Quenching: The reaction is often terminated by the addition of a quenching agent to neutralize any unreacted reagents. For example, after a chlorination reaction, a reducing agent might be added to quench any excess chlorinating agent.

pH Adjustment: As with the reaction itself, pH control is crucial during the workup. Adjusting the pH can facilitate the separation of the product from byproducts and unreacted starting materials. For instance, making the solution acidic or basic can change the solubility of the imidazole product, aiding in its extraction.

Extraction: The product is typically extracted from the aqueous reaction mixture into an organic solvent. The choice of extraction solvent is important for achieving a high recovery of the product and for ease of subsequent removal.

Crystallization: Crystallization is a key step for purifying the final product. The choice of solvent or solvent mixture, temperature, and cooling rate can all influence the crystal size, form, and purity. Various techniques, such as cooling crystallization or anti-solvent crystallization, may be employed. organic-chemistry.orggoogle.com

Table 2: Post-Reaction Workup and Isolation Protocols for Chloroimidazole Derivatives (Illustrative Examples)

| Step | Procedure | Purpose | Key Parameters | Reference |

| Quenching | Addition of aqueous sodium bisulfite solution | Neutralize excess chlorinating agent | Temperature control to prevent side reactions | researchgate.net |

| pH Adjustment | Addition of aqueous sodium hydroxide | Bring product into free base form for extraction | Final pH of 8-9 | nih.gov |

| Extraction | Extraction with ethyl acetate | Isolate product from aqueous phase | Three extractions with equal volumes of solvent | |

| Crystallization | Recrystallization from ethanol/water | Purify the final product | Cooling rate of 10°C/hour | google.com |

This table is illustrative and based on general procedures for the workup of related chloroimidazole compounds.

Chemical Transformations and Derivatization of 2 Tert Butyl 5 Chloro 1h Imidazole

Functional Group Interconversions on the Imidazole (B134444) Core

The imidazole core of the title compound provides two primary sites for functional group interconversions: the chloro substituent at the C5 position and the nitrogen atoms of the heterocyclic ring.

The chlorine atom at the C5 position of the imidazole ring is susceptible to nucleophilic aromatic substitution (S_NAr), a common reaction for heteroaryl halides. organic-chemistry.org The electron-rich nature of the imidazole ring can be modulated by the reaction conditions and the nature of the nucleophile to facilitate substitution.

Substitution by Thiolates: The reaction of 2-tert-butyl-5-chloro-1H-imidazole with various thiols in the presence of a base, such as potassium carbonate, is expected to yield the corresponding 5-thioether derivatives. This transformation is a valuable method for introducing sulfur-containing moieties into the imidazole scaffold. While specific examples for the title compound are not extensively documented, the general reactivity of heteroaryl chlorides with thiols is well-established. organic-chemistry.org

Substitution by Alkoxides: Similarly, nucleophilic substitution with alkoxides can be employed to introduce alkoxy groups at the C5 position. Copper-catalyzed methods, such as the Ullmann condensation, are often utilized for the formation of aryl ethers from aryl halides and could be applicable to this compound. wikipedia.orgsci-hub.semdpi.com These reactions typically require a copper catalyst, a base, and a suitable solvent.

Table 1: Representative Nucleophilic Substitution Reactions on Chloro-Heterocycles

| Entry | Heteroaryl Halide | Nucleophile | Catalyst/Base | Solvent | Product | Reference |

| 1 | 2-Chloropyridinium salt | Alkyl/Aryl thiols | - | - | 2-Thiopyridinium salt | tcichemicals.com |

| 2 | 5-Bromo-1,2,3-triazine | Phenols | Base | THF | 5-Aryloxy-1,2,3-triazine | nih.gov |

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo substitution reactions, such as N-alkylation and N-acylation. The regioselectivity of these reactions can be influenced by the steric hindrance of the tert-butyl group and the electronic nature of the imidazole ring.

N-Alkylation: Alkylation of the imidazole nitrogen can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base like sodium hydride. organic-chemistry.org The reaction of 2,4,5-triphenyl imidazole derivatives with alkyl bromides using a phase transfer catalyst has also been reported. For this compound, alkylation is expected to occur predominantly at the less sterically hindered N1 position.

N-Acylation: The acylation of the imidazole nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization. The acylation of imidazolidine-2-thiones has been studied, providing insight into the reactivity of related cyclic urea (B33335) derivatives. rsc.org

Table 2: Examples of N-Substitution Reactions on Imidazole Derivatives

| Entry | Imidazole Derivative | Reagent | Conditions | Product | Reference |

| 1 | Indazole | Alkyl bromide | NaH, THF | N-1 Alkylindazole | organic-chemistry.org |

| 2 | 2,4,5-Triphenyl Imidazole | Alkyl bromide | Phase Transfer Catalyst, NaOH | 1-Alkyl-2,4,5-triphenylimidazole | |

| 3 | Imidazolidine-2-thione | Acyl chlorides | Pyridine or TEA/DMF | N-Acylated imidazolidine-2-thione | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions of the Imidazole Ring

While the imidazole ring is generally electron-rich and prone to electrophilic substitution, the presence of the deactivating chloro group and the bulky tert-butyl group can influence the regioselectivity and feasibility of such reactions. Palladium-catalyzed cross-coupling reactions, however, provide a powerful tool for the functionalization of the chloro-substituted position.

The chloro substituent at the C5 position can be readily displaced through various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized imidazole derivatives. researchgate.netwikipedia.orglibretexts.org

While the primary focus is on this compound, the derivatization to 2-tert-butyl-5-(chloromethyl)-1H-imidazole introduces a reactive electrophilic center. organic-chemistry.org The chloromethyl group is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides, to afford the corresponding substituted methyl-imidazole derivatives.

Oxidation and Reduction Reactions of the Imidazole Moiety

The imidazole ring can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed.

Oxidation: The imidazole ring can be oxidized by strong oxidizing agents. For instance, the oxidation of some substituted imidazoles with potassium permanganate (B83412) (KMnO4) in acidic media has been reported to lead to chemiluminescence. nih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is another versatile oxidizing agent that can be used for the oxidation of N- and S-heterocycles. organic-chemistry.orglibretexts.org The oxidation of the imidazole moiety in daclatasvir, a complex pharmaceutical, has been studied under forced degradation conditions, revealing multiple oxidation products. nih.gov

Reduction: The chloro group on the imidazole ring can be removed via catalytic hydrogenation. This hydrodechlorination reaction typically involves a palladium catalyst and a source of hydrogen. The reduction of other functional groups, if present, may also occur under these conditions. mdpi.comnih.govimperfectpharmacy.inresearchgate.netgoogle.com

Formation of Complex Molecular Architectures and Hybrid Structures

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures and hybrid structures with potential applications in medicinal chemistry and materials science. For example, the related compound 2-n-butyl-4-chloro-5-formyl imidazole is a key intermediate in the synthesis of the antihypertensive drug Losartan. organic-chemistry.org The functionalized imidazole core can be incorporated into larger molecules through the reactions described above, such as palladium-catalyzed cross-coupling reactions or by derivatizing the N-H or chloro-substituent. While specific examples starting from this compound are not widely reported, the synthesis of chalcones and pyrazoles from the analogous 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde demonstrates the potential for creating complex bioactive molecules. nih.gov

Intramolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

There is no available scientific literature describing intramolecular cycloaddition reactions, such as 1,3-dipolar cycloadditions, involving this compound as the starting material. This type of reaction is a powerful tool for the synthesis of complex heterocyclic systems, but its application to this specific substrate has not been reported.

Synthesis of N-Substituted Imidazole Carbaldehyde Derivatives

The synthesis of N-substituted imidazole carbaldehyde derivatives from this compound has not been documented in published research. Methodologies for introducing a carbaldehyde group at the C4 or C5 position followed by N-substitution, or vice-versa, have been extensively developed for other imidazole derivatives, but specific studies commencing with this compound are absent from the current body of scientific literature.

Incorporation into Fused Heterocyclic Systems

There is a lack of reported methods for the direct incorporation of the this compound moiety into fused heterocyclic systems. While the fusion of imidazole rings with other heterocycles is a common strategy in drug discovery, specific synthetic routes starting from this compound to create such bicyclic or polycyclic structures have not been described.

Advanced Research Applications of the Chemical Compound Scaffold

Application as a Core Scaffold in Organic Synthesis

The inherent reactivity and structural features of the 2-butyl-5-chloro-1H-imidazole scaffold have established it as a critical intermediate in the synthesis of various high-value organic compounds. Its utility spans from the creation of blockbuster pharmaceuticals to the development of novel molecular architectures with unique functionalities.

Building Block for Losartan and Angiotensin II Antagonists

The most prominent application of a derivative of this scaffold, specifically 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, is its role as a key intermediate in the synthesis of Losartan. numberanalytics.comnih.govmdpi.com Losartan is the first-in-class nonpeptide angiotensin II receptor antagonist, a medication widely used to treat hypertension. nih.gov

In several patented synthetic routes for Losartan, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde serves as a crucial building block. nih.govbohrium.com The synthesis typically involves the alkylation of the imidazole (B134444) nitrogen with a substituted benzyl (B1604629) bromide, followed by the reduction of the aldehyde group to a hydroxymethyl group. nih.gov This resulting imidazole derivative is then coupled with another part of the molecule, often via a Suzuki coupling reaction, to form the penultimate intermediate, trityl losartan. nih.gov The final step involves the deprotection of the trityl group to yield Losartan. nih.gov

Precursor for Substituted Dihydropyridine (B1217469) Derivatives

The versatility of the 2-butyl-chloro-imidazole scaffold extends to its use as a precursor for hybrid molecules that combine pharmacophores from different drug classes. One such area of research is the synthesis of substituted dihydropyridine derivatives. nih.gov A strategy has been developed to merge the key structural elements of angiotensin II receptor antagonists (like the imidazole moiety of losartan) with the 1,4-dihydropyridine (B1200194) core found in calcium channel blockers (like nifedipine). nih.gov

This approach led to the synthesis of dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl-4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates. nih.gov In these syntheses, an imidazole-5-carboxaldehyde derivative serves as the starting point. It undergoes a condensation reaction, characteristic of dihydropyridine synthesis, to build the complex hybrid molecule. The goal of creating such compounds is to develop single-molecule entities with dual pharmacological activity, potentially offering new therapeutic options for cardiovascular diseases. nih.gov

Role in the Synthesis of Complex Molecular Architectures

Beyond its use in established drug classes, the 2-butyl-5-chloro-1H-imidazole scaffold is a valuable tool for synthetic chemists to build a variety of complex molecular architectures. Its functional groups provide handles for diverse chemical reactions.

For example, 2-butyl-4-chloro-5-formyl-imidazole is used as a starting material to synthesize novel benzofuranone derivatives. researchgate.net Through a Claisen-Schmidt condensation, it reacts with substituted 2'-hydroxy acetophenones to form chalcone (B49325) intermediates. These intermediates are then oxidized to yield 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones, which are being investigated for their potential biological activities. researchgate.net

In another application, the scaffold has been used to create bis(heterocycle)s that combine imidazole and pyrazoline rings. researchgate.net These complex structures are synthesized via 1,3-dipolar cycloaddition reactions and have been evaluated for potential anti-inflammatory and analgesic properties. researchgate.net These examples highlight how the fundamental imidazole scaffold can be elaborated into more intricate systems with unique three-dimensional shapes and functionalities.

Research in Advanced Materials Science

The electronic and structural properties of the imidazole ring system make it an attractive component for the development of advanced materials. Research is exploring how incorporating imidazole derivatives, including scaffolds like 2-butyl-5-chloro-1H-imidazole, can lead to materials with tailored properties.

Incorporation into Polymer Formulations for Enhanced Properties (e.g., Thermal Stability, Degradation Resistance)

While direct studies on polymers formulated specifically with 2-tert-butyl-5-chloro-1H-imidazole are not widely documented, the principles of polymer chemistry suggest its potential utility. The incorporation of this scaffold into a polymer chain could confer high thermal stability. researchgate.netresearchgate.net Furthermore, the imidazole moiety can influence polymer properties in other ways. For instance, in epoxy resins, imidazole derivatives act as curing agents and accelerators, and their chemical structure can significantly affect the electrical properties and breakdown strength of the final material. researchgate.net The interaction between imidazole-based ionic liquids and polymers like PVC has also been shown to alter the material's thermal degradation pathways. mdpi.com This indicates that the imidazole scaffold can be used to modulate and enhance the physical properties of polymer formulations.

Exploration in Materials with Specific Electronic or Optical Properties

The imidazole ring is a π-electron-rich aromatic system, which imparts unique electronic and optical properties to its derivatives. numberanalytics.combohrium.comnih.gov This has led to their exploration in materials science for applications in electronics and photonics. Imidazole derivatives are recognized as ideal building blocks for nonlinear optical materials due to their strong electron-withdrawing ability and good coplanarity. nih.gov

The delocalized π-electron system in the imidazole ring can be readily modified by attaching electron-donating or electron-withdrawing substituents. numberanalytics.com This tuning of the electronic structure allows for the design of molecules with specific absorption and emission characteristics. Research has demonstrated the synthesis of various imidazole-based compounds for use as:

Fluorescent Chemosensors: The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in the molecule's fluorescence. bohrium.combohrium.commdpi.com This property is harnessed to create sensors that can detect specific ions.

Organic Light-Emitting Diodes (OLEDs): The photosensitive and electrosensitive nature of imidazole compounds makes them suitable for use in functional materials for OLEDs. nih.gov

Two-Photon Absorption (2PA) Materials: By constructing D-π-A (Donor-π-Acceptor) type chromophores using an imidazole core, materials with large 2PA cross-sections can be developed for applications like bioimaging. nih.gov

The 2-butyl-5-chloro-1H-imidazole scaffold possesses an electron-donating alkyl group (butyl) and an electron-withdrawing halogen (chloro). This combination, along with the aromatic ring, provides a foundation for developing materials with interesting optoelectronic properties. The chloro-substituent, in particular, can also participate in halogen bonding, a specific type of intermolecular interaction that can be used to control the self-assembly and crystal packing of molecular materials.

Investigations in Agricultural Chemistry

The unique substitution pattern of this compound makes it a candidate for investigation in the development of new agrochemicals. The presence of the imidazole ring, a common moiety in biologically active compounds, combined with the lipophilic tert-butyl group and the reactive chloro atom, provides a scaffold that can be chemically modified to create a diverse range of potential agricultural products.

Use in the Formulation of Agrochemicals

In the formulation of agrochemicals, this compound can serve as a key intermediate. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the synthesis of a wide array of derivatives. This chemical handle is crucial for creating new molecules with potentially enhanced properties, such as improved efficacy, better crop compatibility, or more favorable environmental profiles. The tert-butyl group can influence the compound's solubility and lipophilicity, which are critical parameters for its uptake and translocation within plants or pests.

While specific commercial agrochemical formulations containing this compound are not widely documented in publicly available literature, its potential as a precursor is recognized within the chemical industry. The development of novel pesticides and herbicides often involves the screening of libraries of compounds, and derivatives of this imidazole would be logical candidates for inclusion in such screening programs.

Research into Pest Control Agents and Herbicides

The imidazole scaffold is present in a number of existing fungicides and insecticides. This has prompted research into new imidazole-containing compounds for pest control. The specific combination of substituents in this compound could lead to novel modes of action or help to overcome resistance to existing pesticides. Research in this area would involve the synthesis of derivatives and their subsequent testing against a range of agricultural pests.

Similarly, in the field of herbicide research, the imidazole core is a known toxophore. The development of new herbicides is driven by the need to manage weed resistance and to find products with improved selectivity and environmental safety. Investigations into the herbicidal activity of this compound and its derivatives would focus on their ability to inhibit essential plant-specific biochemical pathways. However, detailed public research findings on its specific application as a pest control agent or herbicide are limited.

Utility in Biochemical Research

The structural characteristics of this compound also make it a potentially useful tool in various areas of biochemical research, from the study of enzymes to the elucidation of metabolic pathways.

Reagent in Biochemical Assays (e.g., for Enzyme Activity Studies)

In biochemical assays, this compound could be used as a reagent or as a starting material for the synthesis of more complex probes. For example, the imidazole nitrogen atoms can act as ligands for metal ions, making it potentially useful in the study of metalloenzymes. The reactive chlorine atom could be used to attach fluorescent tags or other reporter groups, allowing for the development of specific assays to monitor enzyme activity.

Facilitation of Metabolic Pathway Studies

Understanding metabolic pathways is fundamental to biochemistry and drug discovery. Labeled versions of this compound, for instance, with stable isotopes like ¹³C or ¹⁵N, could be synthesized and used as tracers in metabolic studies. By following the fate of the labeled atoms through a metabolic network, researchers can gain insights into the various enzymatic transformations that occur. However, specific studies detailing the use of this compound for facilitating metabolic pathway investigations are not prevalent in the current body of scientific literature.

Research as Enzyme Inhibitors

Many imidazole-containing compounds are known to be potent and selective enzyme inhibitors. The this compound scaffold presents a unique three-dimensional structure that could fit into the active site of specific enzymes, thereby modulating their activity. The tert-butyl group can provide steric bulk that may enhance binding to hydrophobic pockets within an enzyme, while the imidazole ring can participate in hydrogen bonding or coordination with active site residues.

Research in this area would involve screening this compound and its derivatives against a panel of enzymes to identify potential inhibitory activity. Once a hit is identified, further medicinal chemistry efforts could be employed to optimize the compound's potency and selectivity. While the potential exists, published research specifically identifying this compound as an enzyme inhibitor is scarce.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the pathways and kinetics of reactions involving 2-Tert-butyl-5-chloro-1H-imidazole is fundamental to optimizing synthetic routes and predicting its chemical behavior.

While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided results, related studies on similar imidazole (B134444) syntheses highlight the importance of reaction conditions. For instance, the synthesis of various imidazole derivatives can be significantly accelerated using methods like ultrasonic irradiation, which has been shown to enhance reaction rates and improve yields. mdpi.com The synthesis of related compounds, such as 2-butyl-4-chloro-5-formylimidazole (B193128), involves multi-step processes where reaction times and conditions are critical for achieving high purity and yield. google.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the electronic and structural properties of molecules like this compound at a quantum level.

Although specific DFT or HF studies on this compound were not found, research on related imidazole derivatives demonstrates the utility of these methods. For instance, docking studies on HSET inhibitors, which include imidazole moieties, have been used to predict binding poses, although no crystal structures with a bound inhibitor have been reported. nih.gov Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of such molecules.

Inter- and intramolecular interactions play a critical role in the crystal packing and biological activity of imidazole derivatives. An intramolecular O—H⋯N hydrogen bond is observed in 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol, which contributes to the near coplanarity of the imidazole and phenol (B47542) rings. nih.gov In the crystal structure of this compound, inversion dimers are formed through pairs of weak C—H⋯Cl interactions. nih.gov Studies on other imidazole derivatives have also revealed various hydrogen bonding patterns, such as intermolecular C-H…O and N-H…O hydrogen bonds, which connect molecules into chains. sphinxsai.com In some cases, C—halogen⋯π and C—H⋯π interactions are the primary forces governing the crystal packing. researchgate.net The tert-butyl group, due to its bulk, can also lead to steric clashes that influence the conformation of the molecule.

Below is a table summarizing the types of interactions observed in related imidazole compounds:

| Interaction Type | Description | Reference |

| Intramolecular Hydrogen Bonding | An O—H⋯N hydrogen bond helps to establish near coplanarity between the imidazole and an adjacent phenol ring. | nih.gov |

| Intermolecular Hydrogen Bonding | C-H…O and N-H…O hydrogen bonds can link molecules together, forming chains within the crystal structure. | sphinxsai.com |

| C—H⋯Cl Interactions | Weak C—H⋯Cl interactions can lead to the formation of inversion dimers in the crystal lattice. | nih.gov |

| C—halogen⋯π Interactions | These interactions can lead to the aggregation of molecules into dimeric subunits. | researchgate.net |

| C—H⋯π Interactions | These interactions can link molecular chains to form layers. | sphinxsai.comresearchgate.net |

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies are crucial for predicting the chemical behavior of a molecule based on its structural features. For this compound, the substituents on the imidazole ring are the key determinants of its reactivity.

The chemical behavior of the imidazole ring is significantly influenced by the electronic properties of its substituents. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This arrangement allows the ring to act as both a weak acid and a weak base.

The tert-butyl group at the 2-position is an electron-donating group (EDG) through inductive effects. This donation of electron density to the imidazole ring generally increases the nucleophilicity of the ring nitrogens. However, the bulky nature of the tert-butyl group also introduces significant steric hindrance, which can modulate this electronic effect by impeding the approach of reactants.

Table 1: General Influence of Substituents on Imidazole Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Tert-butyl | 2 | Electron-donating (inductive) | Increases nucleophilicity of ring nitrogens; steric hindrance can impede reactions. |

| Chloro | 5 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Decreases overall ring reactivity towards electrophiles; can influence regioselectivity of reactions. |

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence at the 2-position of the imidazole ring has profound consequences for both the molecule's conformation and its reactivity.

Steric Effects:

The primary steric effect of the tert-butyl group is steric hindrance . This bulkiness can shield the adjacent nitrogen atom (N1) and the C2 carbon from attack by reagents. researchgate.net This steric shield can significantly slow down or even prevent reactions that would otherwise occur at these positions. For example, the N-alkylation of the imidazole ring might be sterically hindered, potentially favoring reaction at the less hindered N3 nitrogen, depending on the tautomeric equilibrium.

Electronic Effects:

The tert-butyl group is generally considered to be electron-donating through an inductive effect. This is due to the higher electronegativity of the sp2-hybridized carbon of the imidazole ring compared to the sp3-hybridized carbons of the tert-butyl group. This electron donation increases the electron density on the imidazole ring, particularly at the nitrogen atoms, which can enhance their basicity and nucleophilicity. rsc.org

However, the net electronic effect can be complex. While the tert-butyl group donates electron density, its large size can also cause distortions in the geometry of the imidazole ring, which in turn could slightly alter the electronic distribution. Computational studies, such as those employing Density Functional Theory (DFT), are valuable tools for dissecting these combined steric and electronic effects. nih.govacs.org Such studies can provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, all of which are fundamental to understanding the molecule's reactivity. nih.gov

Table 2: Summary of Steric and Electronic Effects of the 2-Tert-butyl Group

| Effect | Description | Impact on Conformation and Reactivity |

| Steric Hindrance | The large size of the tert-butyl group physically obstructs access to adjacent atoms. | - Slows or prevents reactions at N1 and C2. - Influences the preferred molecular conformation to minimize steric strain. - Can dictate the regioselectivity of reactions by blocking certain sites. |

| Inductive Effect | Electron donation from the sp3 carbons of the tert-butyl group to the sp2 carbon of the imidazole ring. | - Increases the electron density of the imidazole ring. - Enhances the basicity and nucleophilicity of the ring nitrogens. |

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds by probing the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Tert-butyl-5-chloro-1H-imidazole , the tert-butyl group would be expected to produce a sharp, singlet peak due to the nine equivalent protons, likely in the upfield region (around 1.3-1.5 ppm). The imidazole (B134444) ring protons would appear as distinct signals. The proton at the C4 position would likely be a singlet, with its chemical shift influenced by the adjacent chloro and tert-butyl groups. The N-H proton of the imidazole ring would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. The quaternary carbon of the tert-butyl group would appear as a distinct signal, as would the methyl carbons. The imidazole ring would show three signals for the C2, C4, and C5 carbons. The chemical shifts of these carbons would be characteristic of the substituted imidazole ring, with the carbon bearing the chlorine atom (C5) and the carbon attached to the tert-butyl group (C2) being particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.4 | 30 |

| C(CH₃)₃ | - | 32 |

| C4-H | 7.0-7.5 | - |

| N-H | Variable (5-12) | - |

| C2 | - | 155-165 |

| C4 | - | 115-125 |

| C5 | - | 125-135 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For This compound , the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation, which would be observed as a prominent peak in the spectrum. Further fragmentation of the imidazole ring could also occur.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of This compound would be expected to display characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. C-H stretching vibrations from the tert-butyl group would appear around 2950 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Imidazole) | 3100-3400 (broad) |

| C-H Stretch (tert-Butyl) | ~2950 |

| C=N/C=C Stretch (Imidazole) | 1500-1650 |

| C-Cl Stretch | < 800 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of organic compounds. For This compound , a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic feature under specific chromatographic conditions. By analyzing the chromatogram, the purity of the sample can be determined by calculating the area percentage of the main peak relative to any impurity peaks. A patent for the related compound, 2-butyl-4-chloro-5-formylimidazole (B193128), mentions the use of HPLC for purity analysis, confirming its applicability in this class of compounds.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Derivatization Strategies

Direct gas chromatographic analysis of this compound is feasible, particularly for purity assessments as often cited by commercial suppliers. calpaclab.com However, for quantitative analysis and trace-level detection, derivatization is highly recommended to improve its volatility and thermal stability, and to produce sharper, more symmetrical peaks. The primary site for derivatization is the active hydrogen on the imidazole ring.

A common and effective derivatization approach for imidazole-containing compounds involves acylation, for instance, with chloroformates. One such strategy is the use of isobutyl chloroformate. This reagent reacts with the N-H group of the imidazole to form a carbamate (B1207046) derivative, which is significantly more amenable to GC analysis. A study on the determination of various imidazole-like compounds by GC-MS after derivatization with isobutyl chloroformate provides a robust methodological foundation. gdut.edu.cn The derivatization is typically carried out in an organic solvent with the presence of a base, such as pyridine, to neutralize the HCl byproduct. gdut.edu.cn

The subsequent GC-MS analysis of the derivatized this compound can be performed using a standard non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent). This type of column separates compounds primarily based on their boiling points, which is ideal for the now more volatile derivative.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 20°C/min to 100°C; ramp at 5°C/min to 140°C; ramp at 20°C/min to 280°C, hold for 3 min. gdut.edu.cn |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

This table is a composite illustration based on typical methodologies for similar compounds and does not represent a specific validated method for this exact analyte.

The resulting mass spectrum of the derivatized compound would be expected to show a molecular ion corresponding to the isobutyl carbamate derivative of this compound, along with characteristic fragmentation patterns that can be used for structural confirmation.

Advanced Derivatization Strategies for Analytical Purposes

Beyond the use of chloroformates, a broader range of derivatization strategies can be employed for the comprehensive analysis of this compound, each offering distinct advantages in terms of reaction efficiency, derivative stability, and detection sensitivity. These advanced strategies often focus on silylation and acylation with different reagents.

Silylation:

Silylation is a widely used derivatization technique for compounds containing active hydrogens. phenomenex.com It involves the replacement of the acidic proton on the imidazole nitrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a more sterically hindered group like tert-butyldimethylsilyl (TBDMS).

Trimethylsilylation (TMS): Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) are highly effective for the derivatization of imidazoles. phenomenex.com The reaction with BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), is typically rapid and quantitative. The resulting TMS derivative of this compound would exhibit increased volatility and improved chromatographic behavior.

Tert-butyldimethylsilylation (TBDMS): For enhanced stability of the derivative, especially during sample workup or if the analysis involves complex matrices, TBDMS derivatives are preferred. The reagent t-butyldimethylchlorosilane (TBDMSCl), often in the presence of a catalyst like imidazole, can be used. nih.gov TBDMS derivatives are less susceptible to hydrolysis than their TMS counterparts and provide characteristic mass spectra with a prominent [M-57]+ fragment due to the loss of the tert-butyl group, which can be advantageous for identification. nih.gov

Acylation:

Acylation with reagents other than chloroformates can also be considered an advanced strategy, particularly when targeting specific detection methods or improved chromatographic resolution.

Perfluoroacylation: The use of perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), introduces fluorine atoms into the derivative. This significantly increases the compound's volatility and makes it highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds.

Acylation with Acid Chlorides: While chloroformates form carbamates, other acid chlorides can be used to introduce different acyl groups. The choice of the acyl group can be tailored to optimize chromatographic separation or to introduce a specific mass tag for mass spectrometric analysis.

The selection of an appropriate derivatization strategy depends on the analytical objective, the required sensitivity, the nature of the sample matrix, and the available instrumentation. For routine analysis, acylation with isobutyl chloroformate or silylation with BSTFA are robust choices. For more demanding applications requiring high sensitivity or enhanced structural confirmation, the use of TBDMS silylation or perfluoroacylation represents a more advanced and powerful approach.

Table 2: Overview of Advanced Derivatization Reagents for this compound

| Derivatization Type | Reagent | Derivative Formed | Key Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Common, effective, increases volatility. |

| t-Butyldimethylchlorosilane (TBDMSCl) / Imidazole | Tert-butyldimethylsilyl (TBDMS) derivative | Increased stability, characteristic MS fragmentation. nih.gov | |

| Acylation | Isobutyl Chloroformate | Isobutyl carbamate derivative | Good volatility, suitable for GC-MS. gdut.edu.cn |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl derivative | High volatility, suitable for ECD detection. |

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of substituted imidazoles is a well-established field, but there is always a drive towards greener and more efficient methodologies. Future research could focus on developing novel synthetic routes to 2-Tert-butyl-5-chloro-1H-imidazole that are both sustainable and atom-economical.

Key Research Objectives:

Catalytic C-H Activation: Investigating transition-metal catalyzed direct C-H functionalization of a pre-formed 2-tert-butylimidazole to introduce the chloro group at the 5-position would be a highly atom-economical approach.

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simple, readily available starting materials would enhance efficiency and reduce waste.

Flow Chemistry: The use of microreactor technology could enable safer, more controlled, and scalable synthesis of this compound.

Bio-catalysis: Exploring enzymatic routes for the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic C-H Activation | High atom economy, reduced number of steps. | Regioselectivity, catalyst cost and stability. |

| One-Pot Reactions | Increased efficiency, reduced waste. | Optimization of reaction conditions for multiple steps. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs, potential for clogging. |

| Bio-catalysis | High selectivity, mild reaction conditions. | Enzyme availability and stability. |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The electronic and steric properties of the tert-butyl and chloro substituents are expected to impart a unique reactivity profile to this compound. The bulky tert-butyl group could provide steric shielding, influencing regioselectivity in reactions, while the electron-withdrawing nature of the chlorine atom would affect the nucleophilicity and electrophilicity of the imidazole (B134444) ring.

Areas for Exploration:

Cross-Coupling Reactions: Investigating the utility of the C-Cl bond in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups at the 5-position.

N-Functionalization: Studying the regioselectivity of N-alkylation, N-arylation, and N-acylation reactions, which could be influenced by the steric hindrance of the adjacent tert-butyl group.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the imidazole ring under various conditions to discover novel rearrangement or ring-opening pathways leading to new heterocyclic scaffolds.

Expansion into Emerging Application Domains Beyond Current Scope

While no applications are currently documented for this specific compound, the imidazole core is a privileged scaffold in various fields. Future research should aim to explore the potential of this compound in emerging areas.

Potential Application Domains:

Medicinal Chemistry: As a potential building block for the synthesis of novel pharmaceuticals. The lipophilic tert-butyl group could enhance membrane permeability, while the chloro group offers a handle for further derivatization.

Agrochemicals: Many imidazole derivatives exhibit fungicidal and herbicidal activities. This compound could be a lead structure for new crop protection agents.

Materials Science: Imidazole-based compounds are used in the development of ionic liquids, polymers, and corrosion inhibitors. The specific substitution pattern of this molecule could lead to materials with unique properties.

Organic Electronics: Certain imidazole derivatives have shown promise in organic light-emitting diodes (OLEDs) and other electronic devices.

Interdisciplinary Research Collaborations Leveraging the Imidazole Scaffold

The diverse potential of the imidazole scaffold necessitates a collaborative, interdisciplinary approach to fully realize the potential of novel derivatives like this compound.

Potential Collaborations:

Synthetic Chemists and Computational Chemists: To predict reactivity and guide synthetic efforts.

Medicinal Chemists and Biologists: To design and evaluate the biological activity of new compounds.

Materials Scientists and Engineers: To develop and characterize new materials based on this imidazole derivative.

By pursuing these future research directions, the scientific community can unlock the potential of this compound and contribute to advancements in a wide range of scientific and technological fields.

Q & A

Q. How can molecular docking predict the bioactivity of this compound derivatives against enzymatic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.